Propoxybenzene: A Technical Guide to Synthesis and Characterization
Propoxybenzene: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of propoxybenzene, an aromatic ether with applications as a solvent and a synthetic intermediate in the pharmaceutical and fragrance industries.[1][2] This document details the prevalent synthetic methodology, extensive characterization data, and detailed experimental protocols.
Introduction
Propoxybenzene, also known as phenyl propyl ether, is an organic compound with the chemical formula C₉H₁₂O.[3][4] It consists of a propyl group attached to a benzene ring through an ether linkage.[1] This structure imparts properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.[2][5]
Synthesis of Propoxybenzene
The most common and efficient method for the synthesis of propoxybenzene is the Williamson ether synthesis.[5][6] This reaction proceeds via an Sₙ2 mechanism involving a phenoxide ion as a nucleophile attacking a primary alkyl halide.[5][7]
The overall reaction is as follows:
Phenol + 1-Propyl Halide (e.g., 1-propyl bromide or 1-propyl iodide) → Propoxybenzene + Halide Salt
Reaction Mechanism
The synthesis involves two main steps:
-
Deprotonation of Phenol: A strong base is used to deprotonate the hydroxyl group of phenol, forming a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then attacks the primary carbon atom of the propyl halide, displacing the halide ion and forming the ether linkage.[5]
Physicochemical Properties
Propoxybenzene is a colorless to almost colorless clear liquid.[1][8] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₁₂O | [1][3][4] |
| Molecular Weight | 136.19 g/mol | [1][5] |
| CAS Number | 622-85-5 | [1][4][5] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 189.9 ± 0.0 °C at 760 mmHg | [9] |
| Melting Point | -28 °C | [8][9] |
| Density | 0.9 ± 0.1 g/cm³ | [9] |
| Refractive Index (n20/D) | 1.5014 | [10] |
Spectroscopic Characterization
The structure of synthesized propoxybenzene can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of propoxybenzene exhibits characteristic signals for both the aromatic and the aliphatic protons.[5]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 6.8 - 7.5 | Multiplet | 5H |
| Methylene (-OCH₂-) | ~3.9 | Triplet | 2H |
| Methylene (-CH₂CH₃) | ~1.8 | Sextet | 2H |
| Methyl (-CH₃) | ~1.0 | Triplet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct signals for the six aromatic carbons and the three aliphatic carbons of the propoxy group.[5]
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-O | 158.8 |
| Aromatic C | 129.5 |
| Aromatic C | 120.5 |
| Aromatic C | 114.5 |
| O-CH₂ | 69.5 |
| -CH₂CH₂O- | 22.0 |
| -CH₃ | 10.5 |
Infrared (IR) Spectroscopy
The IR spectrum of propoxybenzene displays characteristic absorption bands corresponding to its functional groups.[5]
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic Ring Vibrations | 1500 - 1600 |
| C-O Stretch | 1000 - 1300 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of propoxybenzene shows a molecular ion peak [M]⁺ at m/z 136, corresponding to its molecular weight.[5] Common fragmentation pathways involve the cleavage of the C-O bond and fragmentation of the alkyl chain.[5]
Experimental Protocols
This section provides a detailed methodology for the synthesis and purification of propoxybenzene via Williamson ether synthesis.
Synthesis of Propoxybenzene
This protocol is adapted from established procedures and aims for a high yield of the target compound.[10]
Materials:
-
Phenol
-
Metallic sodium
-
Absolute ethanol
-
Propyl iodide or propyl bromide
-
5% Sodium carbonate solution
-
Diethyl ether
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve 0.25 gram-equivalent of metallic sodium in 300 ml of absolute ethanol.
-
To the resulting sodium ethoxide solution, add a solution of phenol dissolved in a small amount of absolute ethanol.
-
Following the addition of phenol, add 0.2 moles of propyl iodide (or propyl bromide) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring, ensuring the exclusion of moisture, for 5 hours.[10]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Distill off the majority of the ethanol using a Vigreux column.
-
Pour the cooled distillation residue into 100 ml of 5% aqueous sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic phase several times with diethyl ether.
-
Combine the organic extracts and wash them with water.
-
Dry the ethereal solution over anhydrous calcium chloride.
-
Remove the diethyl ether by distillation.
-
Fractionally distill the residue to obtain pure propoxybenzene. An 80% yield can be expected.[10]
Note: Unreacted phenol can be recovered by acidifying the aqueous alkaline solution and extracting it with ether.[10]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Analysis: Inject the sample into a GC-MS system to determine purity and confirm the molecular weight and fragmentation pattern.[5]
Safety Information
Propoxybenzene should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin and eye irritation.[3] Personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn.[9] Avoid exposure to heat, flames, and sparks, and store away from oxidizing agents.[9]
This guide provides a foundational understanding of the synthesis and characterization of propoxybenzene. For specific applications, further optimization of reaction conditions and analytical methods may be required.
References
- 1. Page loading... [guidechem.com]
- 2. medkoo.com [medkoo.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Propoxybenzene | 622-85-5 | Benchchem [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Propoxybenzene | 622-85-5 [chemicalbook.com]
- 9. Propoxybenzene | CAS#:622-85-5 | Chemsrc [chemsrc.com]
- 10. prepchem.com [prepchem.com]
